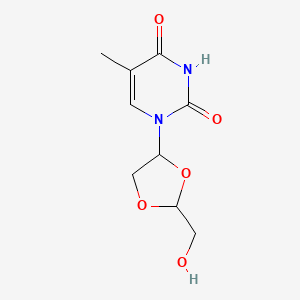
Dioxolane thymine nucleoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxolane thymine nucleoside, also known as (−)-β-D-(2R,4R)-dioxolane-thymine, is a thymidine analogue. This compound is particularly notable for its antiviral properties, especially against HIV-1 mutants. It is a nucleoside reverse transcriptase inhibitor, which means it interferes with the replication process of viruses by inhibiting the reverse transcriptase enzyme .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dioxolane thymine nucleoside involves several steps. One common method starts with the preparation of a chiral 2-acyloxymethyl-5-oxo-1,3-dioxolane as a key intermediate . This intermediate undergoes further reactions to form the desired nucleoside. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the correct stereochemistry and yield.
Industrial Production Methods
For industrial production, the process is scaled up to produce large quantities of the compound. This involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies can help achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions
Dioxolane thymine nucleoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the nucleoside .
Applications De Recherche Scientifique
Dioxolane thymine nucleoside has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogues and as a reference compound in analytical studies.
Biology: It is used to study the mechanisms of nucleoside reverse transcriptase inhibitors and their effects on viral replication.
Medicine: It is investigated for its potential use in antiviral therapies, particularly for HIV-1 infections.
Industry: It is used in the development of new antiviral drugs and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of dioxolane thymine nucleoside involves its incorporation into the viral DNA during replication. This incorporation leads to chain termination, preventing the virus from replicating further. The compound targets the reverse transcriptase enzyme, which is essential for the replication of retroviruses like HIV-1 .
Comparaison Avec Des Composés Similaires
Dioxolane thymine nucleoside is unique among nucleoside analogues due to its specific structure and antiviral properties. Similar compounds include:
Cytosine analogues: These compounds have similar antiviral properties but differ in their nucleobase structure.
Adenosine analogues: These compounds also inhibit viral replication but target different enzymes and pathways.
Guanosine analogues: These compounds are used in antiviral therapies but have different mechanisms of action.
Propriétés
Formule moléculaire |
C9H12N2O5 |
|---|---|
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c1-5-2-11(9(14)10-8(5)13)6-4-15-7(3-12)16-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14) |
Clé InChI |
BCAWWPAPHSAUQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2COC(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



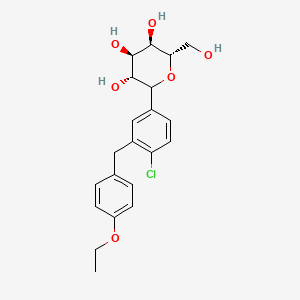
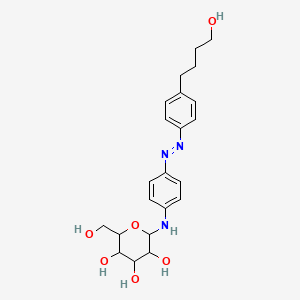
![Quinoline, 7-chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]-; 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]-oxepin-3-yl)phenyl]vinyl}quinoline; Montelukast Cyclizate Ether Impurity; Montelukast Cyclizate](/img/structure/B13862931.png)
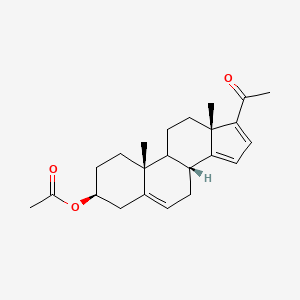
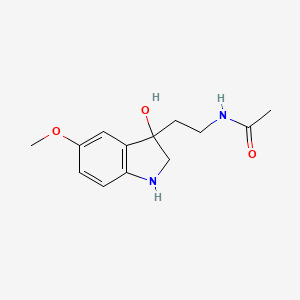
![1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol Fumarate](/img/structure/B13862948.png)
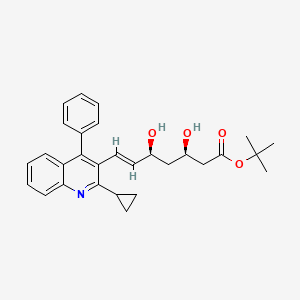
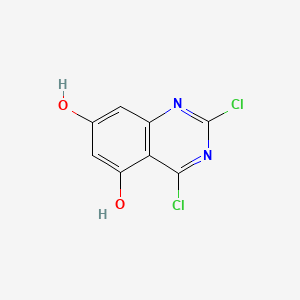
![3-[4-Methyl-3-[methyl-(7-nitrosopyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13862960.png)
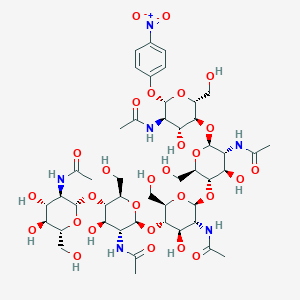

![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate](/img/structure/B13862978.png)

